7-(4-Benzylpiperidin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine 7-(4-Benzylpiperidin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16392554
InChI: InChI=1S/C25H26N4/c1-19-16-24(28-14-12-21(13-15-28)17-20-8-4-2-5-9-20)29-25(27-19)23(18-26-29)22-10-6-3-7-11-22/h2-11,16,18,21H,12-15,17H2,1H3
SMILES:
Molecular Formula: C25H26N4
Molecular Weight: 382.5 g/mol

7-(4-Benzylpiperidin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine

CAS No.:

Cat. No.: VC16392554

Molecular Formula: C25H26N4

Molecular Weight: 382.5 g/mol

* For research use only. Not for human or veterinary use.

7-(4-Benzylpiperidin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine -

Specification

Molecular Formula C25H26N4
Molecular Weight 382.5 g/mol
IUPAC Name 7-(4-benzylpiperidin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine
Standard InChI InChI=1S/C25H26N4/c1-19-16-24(28-14-12-21(13-15-28)17-20-8-4-2-5-9-20)29-25(27-19)23(18-26-29)22-10-6-3-7-11-22/h2-11,16,18,21H,12-15,17H2,1H3
Standard InChI Key KDJALCKNQHRNLC-UHFFFAOYSA-N
Canonical SMILES CC1=NC2=C(C=NN2C(=C1)N3CCC(CC3)CC4=CC=CC=C4)C5=CC=CC=C5

Introduction

Structural and Molecular Characterization

Core Architecture and Substituent Analysis

The pyrazolo[1,5-a]pyrimidine scaffold consists of a fused bicyclic system with nitrogen atoms at positions 1, 2, 5, and 7. In this derivative:

  • Position 2: A methyl group enhances steric stability.

  • Position 3: A phenyl group contributes to π-π stacking interactions.

  • Position 5: A tert-butyl group introduces significant hydrophobicity, potentially improving membrane permeability.

  • Position 7: A 4-benzylpiperidin-1-yl moiety adds conformational flexibility and may influence target binding .

The IUPAC name (7-(4-benzylpiperidin-1-yl)-5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine) and canonical SMILES (CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)(C)C)N4CCC(CC4)CC5=CC=CC=C5) confirm the substitution pattern . X-ray crystallography of related analogues reveals planar pyrazolo-pyrimidine cores with substituents adopting equatorial orientations to minimize steric clashes .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC29H34N4
Molecular Weight438.6 g/mol
IUPAC Name7-(4-benzylpiperidin-1-yl)-5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine
PubChem CID2006351
Topological Polar Surface Area54.3 Ų

Synthetic Pathways and Optimization

Key Synthetic Strategies

The synthesis involves a multi-step approach:

  • Core Formation: Cyclocondensation of 5-amino-3-methyl-1-phenylpyrazole with β-keto esters or nitriles generates the pyrazolo[1,5-a]pyrimidine backbone.

  • Substituent Introduction:

    • Position 5: tert-Butylation via nucleophilic substitution or Friedel-Crafts alkylation.

    • Position 7: Piperidine coupling using Buchwald-Hartwig amination or Mitsunobu reactions .

A representative route for analogues involves:

  • Reacting 2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one with 4-benzylpiperidine under palladium catalysis to install the piperidine moiety .

Challenges and Yield Improvements

  • Steric Hindrance: The tert-butyl group at position 5 complicates electrophilic substitutions, requiring high-temperature conditions (e.g., 120°C in DMF).

  • Purification: Column chromatography with ethyl acetate/hexane (1:3) achieves >95% purity for pharmacological testing .

Biological Activities and Mechanism of Action

Antimycobacterial Activity

In Mycobacterium tuberculosis (Mtb) assays, analogues of this compound exhibit minimum inhibitory concentrations (MIC) of 0.5–2.0 µg/mL under nutrient-rich and macrophage-mimicking conditions. Key findings include:

  • Macrophage Efficacy: 90% inhibition of intracellular Mtb at 5 µg/mL, surpassing first-line drug rifampicin in latency models .

  • Mechanistic Insights: Resistance mutations in Mtb’s Rv1751 gene (encoding a FAD-dependent hydroxylase) suggest catabolic hydroxylation as a detoxification pathway, contrasting with cell wall-targeting agents .

Selectivity and Toxicity Profiles

  • Cytotoxicity: CC50 > 50 µg/mL in HepG2 cells, indicating >10-fold selectivity for Mtb over human cells.

  • Protein Binding: Serum albumin reduces potency by 4–8 fold, necessitating structural modifications for clinical translation .

Structure-Activity Relationships (SAR)

Critical Substituent Effects

  • Position 5 (tert-Butyl):

    • Replacing tert-butyl with smaller alkyl groups (e.g., methyl) decreases activity by 8-fold, emphasizing the role of hydrophobicity in membrane penetration .

  • Position 7 (Benzylpiperidine):

    • Benzyl groups enhance target affinity via aromatic stacking, while morpholinomethyl or cyclohexyl substitutions abolish activity .

Table 2: SAR of Pyrazolo[1,5-a]pyrimidine Analogues

PositionSubstituentMIC (µg/mL)Selectivity Index (HepG2/Mtb)
5tert-Butyl0.5>100
5Methyl4.025
74-Benzylpiperidin-1-yl0.5>100
7Morpholinomethyl>32<1

Pharmacological Applications and Future Directions

Development Challenges

  • Metabolic Stability: Microsomal clearance (t1/2 = 12 min) necessitates prodrug strategies.

  • Formulation: Low aqueous solubility (2.1 µg/mL) requires lipid-based nanoemulsions for intravenous delivery.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator